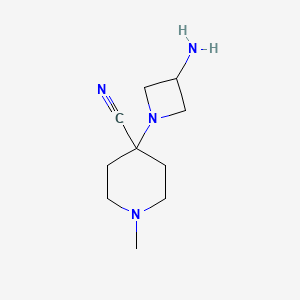![molecular formula C25H23CaFNO4+ B14885339 Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dihydroxypentanoate chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) involves multiple steps, starting with the preparation of the benzo[k]phenanthridin core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of the fluorine atom via electrophilic fluorination. The cyclopropyl group is then added through a cyclopropanation reaction. The final step involves the esterification of the dihydroxypentanoate chain with the benzo[k]phenanthridin core under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and fluorination steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorinated or non-fluorinated analogs.
Scientific Research Applications
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying protein-ligand interactions and enzyme kinetics.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated benzo[k]phenanthridin moiety is known to bind to specific sites on proteins, altering their activity and leading to downstream effects on cellular pathways. The cyclopropyl group and dihydroxypentanoate chain further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar core structure and are known for their pharmacological properties.
Tert-butyl derivatives: These compounds exhibit unique reactivity patterns due to the presence of the bulky tert-butyl group.
Uniqueness
Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate) stands out due to its combination of a fluorinated benzo[k]phenanthridin core, a cyclopropyl group, and a dihydroxypentanoate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23CaFNO4+ |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
calcium;(3R,5S)-5-[(8S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13;/h1-4,7-9,13,15,19,22,28-29H,5-6,10-12H2,(H,30,31);/q;+2/p-1/t15-,19+,22+;/m1./s1 |
InChI Key |
OPTZYMORHYQBDW-UBZHOZOYSA-M |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2C[C@@H](C5=C4C=CC(=C5)F)[C@H](C[C@H](CC(=O)[O-])O)O.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C2CC(C5=C4C=CC(=C5)F)C(CC(CC(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


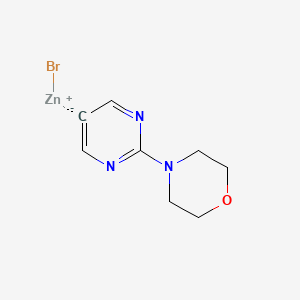
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
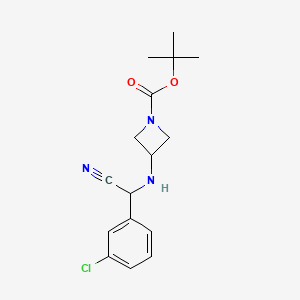
![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)
![7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14885285.png)
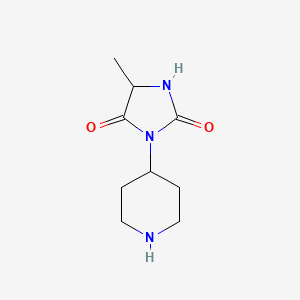
![6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14885291.png)

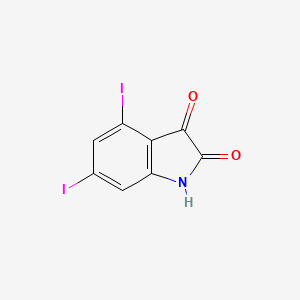
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14885318.png)
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
